molecular formula C10H21N B3282373 [4-(Propan-2-yl)cyclohexyl]methanamine CAS No. 749799-45-9

[4-(Propan-2-yl)cyclohexyl]methanamine

Cat. No.: B3282373
CAS No.: 749799-45-9
M. Wt: 155.28 g/mol
InChI Key: MYJPNHCIJWKLPL-UHFFFAOYSA-N
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Description

“[4-(Propan-2-yl)cyclohexyl]methanamine” is a chemical compound with the CAS number 749799-45-9 . It has a molecular weight of 155.28 . The compound is used for research purposes .


Molecular Structure Analysis

The molecular formula of this compound is C10H21N . The InChI code is 1S/C10H21N/c1-8(2)10-5-3-9(7-11)4-6-10/h8-10H,3-7,11H2,1-2H3 .

Scientific Research Applications

1. Chemical Inhibitors and Drug Metabolism :

  • Cyclohexylamine derivatives are explored for their role as chemical inhibitors in drug metabolism, specifically targeting cytochrome P450 isoforms in human liver microsomes. This research underlines the importance of selective inhibition to decipher the involvement of specific CYP isoforms in drug-drug interactions, potentially relevant for [4-(Propan-2-yl)cyclohexyl]methanamine in understanding its metabolic pathways and interactions (Khojasteh et al., 2011).

2. Volatile Organic Compounds in Disease Diagnosis :

  • The production and analysis of volatile organic compounds (VOCs), including cyclohexylamine derivatives, are explored for non-invasive diagnostic approaches in diseases like IBS and IBD. This indicates the potential for this compound and similar compounds in medical diagnostics and personalized medicine (Van Malderen et al., 2020).

3. Controllable Oxidation Reactions :

  • Research into the selective catalytic oxidation of cyclohexene, a related compound, for producing industrially relevant intermediates shows the chemical versatility and potential applications of cyclohexylamine derivatives in synthetic chemistry and industrial processes (Cao et al., 2018).

4. Methanotrophs and Methane Utilization :

  • Studies on methanotrophs, bacteria capable of utilizing methane as a carbon source, highlight the broader context in which cyclohexylamine derivatives could be studied for their role in biotechnological applications, especially in converting methane to valuable products. This suggests potential environmental and industrial applications for this compound (Strong et al., 2015).

Safety and Hazards

The safety information available indicates that [4-(Propan-2-yl)cyclohexyl]methanamine may be dangerous. The GHS pictograms indicate the presence of health hazards (GHS05, GHS07) . The hazard statements include H227, H314, and H335 . Precautionary statements include P210, P260, P261, P264, P271, P280, P301+P330+P331, P303+P361+P353, P304+P340, P305+P351+P338, P310, P312, P363, P370+P378, P403+P233, P403+P235, P405, and P501 .

Mechanism of Action

Target of Action

Similar compounds have been found to interact with tubulin , suggesting that [4-(Propan-2-yl)cyclohexyl]methanamine may also target tubulin or related proteins. Tubulin is a globular protein and is the main component of microtubules in cells, playing a crucial role in cell structure and division.

Result of Action

If it does inhibit tubulin polymerization, this could lead to cell cycle arrest and potentially induce apoptosis, as seen with other tubulin inhibitors .

Properties

IUPAC Name

(4-propan-2-ylcyclohexyl)methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H21N/c1-8(2)10-5-3-9(7-11)4-6-10/h8-10H,3-7,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYJPNHCIJWKLPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1CCC(CC1)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H21N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
[4-(Propan-2-yl)cyclohexyl]methanamine
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